Thalidasine Exhibits Distinct Cytotoxic Potency in HT-29 Colon Adenocarcinoma Cells Compared to Tetrandrine
Thalidasine demonstrates measurable antiproliferative activity against human colon adenocarcinoma HT-29 cells. In a sulforhodamine B assay following 72-hour exposure, Thalidasine achieved an IC50 of 5.5 μM . In contrast, the closely related analog tetrandrine, under comparable in vitro conditions (72-hour MTT assay), exhibited an IC50 of 16.7 μM against the same HT-29 cell line, translating to a 3.0-fold higher cytotoxic potency for Thalidasine [1]. This quantitative difference underscores that Thalidasine cannot be considered interchangeable with tetrandrine in HT-29-based studies.
| Evidence Dimension | Cytotoxicity in HT-29 human colon adenocarcinoma cells |
|---|---|
| Target Compound Data | IC50 = 5.5 μM |
| Comparator Or Baseline | Tetrandrine: IC50 = 16.7 μM |
| Quantified Difference | Thalidasine is 3.0-fold more potent (lower IC50) |
| Conditions | 72-hour exposure; Thalidasine: sulforhodamine B assay; Tetrandrine: MTT assay |
Why This Matters
Researchers focusing on colon adenocarcinoma models should prioritize Thalidasine over tetrandrine to achieve lower effective concentrations, potentially reducing off-target effects and conserving precious compound stock.
- [1] He BC, et al. Tetrandrine inhibits proliferation and induces apoptosis in human colon cancer HT29 cells. Oncology Letters. 2011;2(4):757-762. View Source
